molecular formula C21H22N2O5 B13391732 Fmoc-beta-hogln-oh

Fmoc-beta-hogln-oh

Cat. No.: B13391732
M. Wt: 382.4 g/mol
InChI Key: GMXKYUGMPJITQT-UHFFFAOYSA-N
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Description

Fmoc-β-Homoproline-OH (synonyms: FMOC-BETA-HOPRO-OH, (S)-N-(9-Fluorenylmethoxycarbonyl)-pyrrolidine-2-acetic acid) is a β-homo amino acid derivative where the α-carbon of proline is extended by a methylene group, resulting in a six-membered ring structure. This modification enhances conformational flexibility and stability in peptide backbones, making it valuable in drug design and bioconjugation .

Properties

IUPAC Name

6-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c22-19(24)10-9-13(11-20(25)26)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H2,22,24)(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXKYUGMPJITQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-hogln-oh typically involves the protection of the amino group of beta-hydroxyglutamine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting beta-hydroxyglutamine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting the hydroxyl group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Fmoc-beta-hogln-oh undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-beta-hogln-oh is widely used in solid-phase peptide synthesis. It serves as a protecting group for the amino group, allowing for the stepwise assembly of peptides without unwanted side reactions .

Biology

In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. These peptides can help in studying protein-protein interactions and enzyme activities .

Medicine

In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or pathways involved in diseases, offering a high degree of specificity and reduced side effects .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials. These materials have applications in drug delivery systems, tissue engineering, and as scaffolds for cell growth .

Mechanism of Action

The mechanism of action of Fmoc-beta-hogln-oh involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group forms a stable carbamate linkage with the amino group, preventing it from participating in unwanted side reactions. This allows for the selective deprotection and coupling of amino acids in a controlled manner .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 219967-68-7 (related compound Fmoc-L-beta-Lys(Boc)-OH cited for structural analogy) .
  • Molecular Formula: C₂₂H₂₃NO₄ (exact formula varies slightly depending on side-chain modifications).
  • Applications : Used in solid-phase peptide synthesis (SPPS) to introduce rigidity or modulate peptide pharmacokinetics.

Comparison with Similar Fmoc-Protected β-Amino Acids

Structural and Functional Differences

Compound CAS Number Molecular Formula Key Structural Feature Primary Use
Fmoc-β-Homoproline-OH 219967-68-7* C₂₂H₂₃NO₄ Six-membered pyrrolidine ring Conformational modulation in peptides
Fmoc-β-Ala-OH 35737-10-1 C₁₈H₁₇NO₄ Linear β-alanine backbone Spacer in peptide synthesis
Fmoc-β-Homoleucine-OH 193887-44-4 C₂₂H₂₅NO₄ Branched β-homolog of leucine Hydrophobic peptide motifs
Fmoc-Arg(Pbf)-OH 154445-77-9 C₃₄H₄₀N₄O₇S Guanidine side-chain with Pbf protection Incorporation of arginine in SPPS
Fmoc-L-NptGly-OH 139551-74-9 C₂₀H₂₁NO₄ Neopentylglycine (sterically hindered) Stabilizing helical structures

Purity and Stability Profiles

Compound Purity (HPLC) Stability (Storage) Solubility
Fmoc-β-Homoproline-OH >95% -20°C (desiccated) DMF, DCM
Fmoc-β-Ala-OH >98% 2–8°C (dry) Water, acetic acid
Fmoc-β-Homoleucine-OH >95% -20°C (dark) DMF, THF
Fmoc-DOPA(acetonide)-OH >90% -20°C (argon atmosphere) DMSO, DMF

Fmoc-β-Homoproline-OH in Peptide Engineering

  • Conformational Studies : Incorporation into collagen-mimetic peptides improves thermal stability due to enforced polyproline II helices .
  • Drug Delivery : Used in self-assembling peptides for sustained release formulations.

Comparative Advantages

  • Fmoc-β-Ala-OH : Cost-effective spacer with minimal steric effects but prone to beta-Ala insertions .
  • Fmoc-Arg(Pbf)-OH : High coupling efficiency (93%) under N₂-assisted stirring, critical for synthesizing arginine-rich peptides like HIV-Tat analogs .

Biological Activity

Fmoc-beta-hogln-oh, or N-(9-fluorenylmethyloxycarbonyl)-beta-hydroxyglutamine, is an amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is primarily used in peptide synthesis and has implications in drug development, particularly in the design of therapeutics that target specific biological pathways.

Chemical Structure and Properties

Chemical Formula : C18_{18}H19_{19}N3_{3}O4_{4}

Molecular Weight : 341.36 g/mol

The Fmoc group serves as a protective group for the amino functionality, facilitating the synthesis of peptides without interference from the amino group during coupling reactions. The beta-hydroxyglutamine structure contributes to the compound's hydrophilicity and potential interactions with biological systems.

This compound exhibits various biological activities that can be attributed to its structural components:

  • Peptide Synthesis : It is commonly used as a building block in solid-phase peptide synthesis (SPPS), allowing for the incorporation of beta-hydroxyglutamine into peptides, which can enhance their solubility and stability.
  • Receptor Interaction : Preliminary studies suggest that peptides containing beta-hogln may interact with specific receptors involved in metabolic regulation, though detailed mechanisms remain to be elucidated.

Case Studies

  • Peptide Therapeutics :
    • A study demonstrated the incorporation of this compound into a peptide designed to target insulin receptors. The resulting peptide showed improved binding affinity compared to its non-modified counterparts, indicating enhanced biological activity due to the presence of beta-hogln .
  • Antioxidant Properties :
    • Research indicated that derivatives of beta-hogln exhibit antioxidant activity, potentially providing protective effects against oxidative stress in cellular models. This activity was measured through assays assessing reactive oxygen species (ROS) levels in treated cells .
  • Neuroprotective Effects :
    • In vitro studies have suggested that peptides incorporating this compound may protect neuronal cells from apoptosis induced by neurotoxic agents. The mechanism appears linked to modulation of signaling pathways associated with cell survival .

Comparative Biological Activity Table

CompoundBiological ActivityReference
This compoundEnhanced receptor binding
Beta-hydroxyglutamineAntioxidant properties
Fmoc-beta-hogln-derived peptideNeuroprotective effects

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